3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine . These types of compounds are often studied for their potential in medical applications, particularly as inhibitors for various types of receptors .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1H-pyrazolo[3,4-b]pyridine derivatives are generally synthesized according to methods that assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered during the synthesis process .Scientific Research Applications
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine Kinase Inhibitors : This class of compounds, including structures similar to "3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one", has been widely patented for its kinase inhibition properties. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, offering potential applications in therapeutic interventions targeting a broad range of kinase-related diseases. They typically bind to the hinge region of the kinase, forming key interactions within the kinase pocket to provide potency and selectivity. This highlights the potential of such structures in drug design and development for diseases where kinase activity is dysregulated (Wenglowsky, 2013).
Cytochrome P450 Inhibition
Cytochrome P450 Isoform Inhibition : While not directly related to the exact compound , research on pyrazolo[3,4-b]pyridine derivatives has implications for drug-drug interactions and metabolism. The selective inhibition of cytochrome P450 isoforms by structurally related compounds indicates the potential for developing targeted inhibitors to mitigate adverse drug interactions, showcasing the versatility of this scaffold in addressing pharmacokinetic challenges (Khojasteh et al., 2011).
Catalysis and Synthetic Applications
Hybrid Catalysts for Heterocyclic Synthesis : The pyranopyrimidine core, related to the structural framework of pyrazolo[3,4-b]pyridine derivatives, serves as a key precursor in the synthesis of medically relevant compounds. The use of hybrid catalysts in synthesizing these scaffolds underlines the importance of such structures in the pharmaceutical and medicinal chemistry fields. This demonstrates the potential for "this compound" and similar compounds in facilitating the development of new drugs and therapeutic agents (Parmar et al., 2023).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZMEIFLZCHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.